5-tert-Butyl-2-hydroxybenzaldehyde
Overview
Description
Preparation Methods
5-tert-Butyl-2-hydroxybenzaldehyde can be synthesized through the Duff reaction, which involves the formylation of 2,4-di-tert-butylphenol using hexamethylenetetramine in the presence of an acid, typically acetic acid . The reaction conditions generally include heating the mixture to around 130°C for a specific duration . This method is preferred due to its efficiency and the avoidance of hazardous materials .
Chemical Reactions Analysis
5-tert-Butyl-2-hydroxybenzaldehyde undergoes various chemical reactions, including:
Condensation Reactions: It reacts with diamines to form salen ligands, which are popular in catalysis.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Substitution Reactions: The hydroxyl group can participate in substitution reactions, forming various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-tert-Butyl-2-hydroxybenzaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-tert-Butyl-2-hydroxybenzaldehyde primarily involves its ability to form stable complexes with metal ions. This property is exploited in catalysis, where the compound acts as a ligand, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application and the metal ions used .
Comparison with Similar Compounds
5-tert-Butyl-2-hydroxybenzaldehyde is similar to other hydroxybenzaldehydes, such as 3,5-di-tert-butylsalicylaldehyde and 3-tert-butyl-2-hydroxybenzaldehyde . its unique tert-butyl substitution at the 5-position provides distinct steric and electronic properties, making it particularly useful in the synthesis of specific ligands and catalysts .
Similar compounds include:
3,5-Di-tert-butylsalicylaldehyde: Used in the synthesis of salen ligands.
3-tert-Butyl-2-hydroxybenzaldehyde: Another hydroxybenzaldehyde with different substitution patterns.
These compounds share similar chemical properties but differ in their specific applications and reactivity due to the variations in their molecular structures.
Properties
IUPAC Name |
5-tert-butyl-2-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-11(2,3)9-4-5-10(13)8(6-9)7-12/h4-7,13H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCQQLGWGRTXGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363063 | |
Record name | 5-tert-Butylsalicylaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2725-53-3 | |
Record name | 5-tert-Butylsalicylaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-TERT-BUTYLSALICYLALDEHYDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 5-tert-Butyl-2-hydroxybenzaldehyde primarily used in scientific research?
A1: this compound is a key building block for synthesizing Schiff base ligands. These ligands, characterized by a nitrogen double bond with carbon, are frequently employed to create metal complexes. [, , , , , , , ]
Q2: Can you elaborate on the significance of Schiff base ligands derived from this compound in coordination chemistry?
A2: These Schiff base ligands demonstrate a remarkable ability to coordinate with various metal ions, including transition metals like copper, nickel, palladium, and platinum, as well as lanthanides. This versatility makes them valuable in developing catalysts, luminescent materials, and compounds with potential biological activity. [, , , , , ]
Q3: What structural characteristics of this compound-derived Schiff base ligands contribute to their coordination capabilities?
A3: These ligands typically possess multiple coordination sites, often including nitrogen, oxygen, and sulfur atoms, enabling them to effectively chelate metal ions. This chelation forms stable metal complexes with defined geometries. [, , , ]
Q4: Are there any specific examples of how metal complexes with this compound-derived Schiff base ligands have been applied?
A4: Certainly! Researchers have explored these complexes for their catalytic activity in asymmetric oxidation reactions, such as the enantioselective nitroaldol reaction. [, ] Additionally, they have shown potential as antibacterial agents. []
Q5: What is known about the structure of this compound itself?
A5: this compound has the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol. Structurally, its molecular conformation is stabilized by an intramolecular hydrogen bond between the hydroxyl hydrogen and the aldehyde oxygen. []
Q6: Has computational chemistry been employed in research related to this compound or its derivatives?
A6: Yes, computational studies have been conducted on manganese dimers incorporating Schiff base ligands derived from this compound. These studies investigated the impact of structural distortions on the magnetic coupling parameters within the dimers. []
Q7: Has the concept of structure-activity relationships (SAR) been explored with this compound derivatives?
A7: Research has demonstrated that incorporating different substituents into the salicylidenyl unit of this compound-derived Schiff base ligands can significantly influence the catalytic activity and enantioselectivity of the resulting vanadium complexes in asymmetric sulfide oxidation reactions. []
Q8: What analytical techniques are commonly used to characterize and study this compound and its derivatives?
A8: A variety of techniques are employed, including X-ray crystallography for structural determination, nuclear magnetic resonance (NMR) spectroscopy, electron paramagnetic resonance (EPR) spectroscopy, circular dichroism spectroscopy, UV-Vis spectroscopy, fluorescence spectroscopy, and electrochemical methods. [, , , , , , ]
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